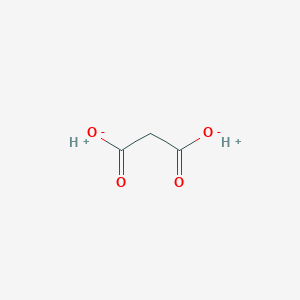

Hydron;propanedioate

Description

Hydron;propanedioate refers to a class of compounds derived from propanedioic acid (malonic acid), where the hydron (H⁺ ion) is associated with the propanedioate anion (C₃H₂O₄²⁻). A specific example is 1,3-diethyl 2-methyl-2-(5-oxopyrrolidin-2-yl)propanedioate (CAS: 1909306-00-8, C₁₂H₁₉NO₅), a substituted propanedioate ester featuring ethyl groups, a methyl substituent, and a pyrrolidinone ring . This compound is utilized in organic synthesis, particularly in the development of ligands or intermediates for pharmaceuticals and materials science, though detailed applications require further study .

Properties

IUPAC Name |

hydron;propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOBLEOULBTSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].[H+].C(C(=O)[O-])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Chemistry

Dimethyl malonate is widely used in the synthesis of various organic compounds, particularly in the preparation of pharmaceuticals and agrochemicals.

1.1. Synthesis of Bioactive Compounds

- Medicinal Applications : Dimethyl malonate is utilized in the synthesis of several important pharmaceuticals, including:

- Agrochemicals : The compound is also involved in producing pesticides such as sethoxydim, which is used for weed control in crops .

1.2. Case Study: Knoevenagel Condensation

A significant reaction involving dimethyl malonate is the Knoevenagel condensation, where it acts as a nucleophile to form α,β-unsaturated carbonyl compounds. This reaction has been extensively studied for its efficiency in synthesizing complex molecules.

| Reaction | Conditions | Yield (%) |

|---|---|---|

| Dimethyl Malonate + Aldehyde | Piperidine catalyst, heated | Up to 80% |

In a specific study, researchers investigated the effect of hydrogen bonding on the enantiomeric excess during this reaction, demonstrating that modifications to the substrate could enhance yields and selectivity .

Materials Science

Dimethyl malonate has applications beyond organic synthesis; it plays a role in materials science as well.

2.1. Polymer Production

Dimethyl malonate can be polymerized to produce polyesters or used as a plasticizer due to its flexible molecular structure. This property allows for the development of materials with desirable mechanical properties and thermal stability.

2.2. Case Study: Lanthanide Coordination Polymers

Research has shown that dimethyl malonate can serve as a ligand in the formation of lanthanide coordination polymers. These materials exhibit unique optical properties suitable for applications in photonics and optoelectronics.

- Application Areas :

- Optical Amplifiers

- Luminescent Solar Concentrators

- Organic Light Emitting Diodes (OLEDs)

The versatility of dimethyl malonate as a ligand enhances the structural diversity and functionality of these materials .

Environmental and Safety Considerations

While dimethyl malonate has numerous applications, safety assessments are crucial due to its potential toxicity. Studies indicate that exposure to high concentrations can lead to health risks; however, controlled use within recommended limits shows minimal adverse effects .

Comparison with Similar Compounds

Key Findings :

- Simpler esters (e.g., diethyl malonate) are more widely used in organic synthesis due to their accessibility and reactivity .

Functional Comparison with Dicarboxylic Acid Derivatives

Propanedioate shares functional similarities with other dicarboxylic acids. A comparison of applications and properties is outlined below:

| Compound | Molecular Formula | Carbon Chain Length | Applications | Key Differences |

|---|---|---|---|---|

| Propanedioic acid | C₃H₄O₄ | 3 | Precursor to esters, pharmaceuticals, and polymers. | Central CH₂ group allows for versatile substitution. |

| Oxalic acid | C₂H₂O₄ | 2 | Metal cleaning, bleaching, and as a reducing agent. | Shorter chain; higher acidity and toxicity. |

| Succinic acid | C₄H₆O₄ | 4 | Food additive, biodegradable plastics, and drug delivery. | Longer chain; lower solubility in water. |

| Maleic acid | C₄H₄O₄ | 4 (cis-isomer) | Industrial synthesis of resins and coatings. | Unsaturated backbone enables polymerization. |

Preparation Methods

Reaction Mechanism and Optimization

The synthesis of DMP from 2-halo-substituted diethyl malonates (e.g., diethyl 2-bromomalonate or diethyl 2,2-dibromomalonate) and methylhydrazine bypasses the hazardous oxidation step required in traditional routes that convert diethyl malonate to diethyl ketomalonate. This method involves a nucleophilic substitution reaction where the halogen atom(s) at the C2 position of the malonate are replaced by the hydrazine group.

Key parameters influencing the reaction include:

-

Solvent selection : Ethanol and acetonitrile are preferred due to their ability to dissolve both reactants and byproducts.

-

Catalysts : Acetic acid enhances reaction kinetics by protonating the hydrazine, increasing its nucleophilicity.

-

Temperature : Optimal yields are achieved between 20–70°C, balancing reaction rate and side-product formation.

Table 1: Reaction Conditions and Outcomes for DMP Synthesis

Exemplary Procedures and Experimental Data

Example 1 (Patent):

13.6 g of 41% methylhydrazine was dissolved in 13.6 g ethanol. Diethyl 2-chloromalonate (9.7 g) was added dropwise at 58–70°C. After 4 hours, the reaction mixture was extracted with toluene and concentrated to yield 8.3 g of DMP (58.6% yield, 71.3% purity).

Advantages :

-

Avoids hazardous oxidation of diethyl malonate.

-

Scalable with minimal byproducts when using acetic acid as a catalyst.

Preparation Through Cyanoacetic Acid Esterification

Process Description and Catalytic Considerations

An alternative route involves the esterification of cyanoacetic acid with alcohols (e.g., n-hexanol or n-octanol) in the presence of hydrogen chloride gas, followed by neutralization with ammonia. This method is noted for its green chemistry profile, as it recovers hydrogen chloride gas and minimizes waste.

Critical Steps :

Table 2: Performance of Cyanoacetic Acid Esterification

Case Studies and Yield Optimization

Example 7 (Patent):

Cyanoacetic acid (87.8 g) was reacted with propyl carbinol (207 g) at 30–120°C using 65 g HCl gas. After neutralization and vacuum distillation, 200 g of di-n-butyl propanedioate was obtained (92.35% yield, 99.88% purity).

Advantages :

-

Utilizes recoverable HCl gas, reducing environmental impact.

-

High-purity products suitable for pharmaceutical applications.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

Industrial Scalability

Both methods are scalable, but the cyanoacetic acid route is favored for bulk production due to lower precursor costs and established esterification protocols.

Industrial Applications and Scalability Considerations

Propanedioate esters like DMP are pivotal in synthesizing triazine herbicides, which require ton-scale production. The halo-malonate method is preferred for its simplicity, while the cyanoacetic acid route aligns with sustainable manufacturing trends .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for synthesizing Hydron;propanedioate with high purity?

- Answer: Synthesis should involve controlled stoichiometric reactions under inert conditions due to the compound’s sensitivity to moisture and oxygen. Purification via recrystallization (using anhydrous solvents) or column chromatography (polar stationary phase) is critical. Validate purity through melting point analysis and NMR spectroscopy (¹H/¹³C). Document all parameters (temperature, solvent ratios, reaction time) to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

- Answer:

- Structural Analysis: Use single-crystal X-ray diffraction for definitive confirmation of molecular geometry. Pair with FT-IR to identify functional groups (e.g., carbonyl stretches).

- Thermodynamic Stability: Conduct DSC (Differential Scanning Calorimetry) to assess decomposition thresholds.

- Data Consistency: Cross-validate results with computational models (DFT calculations for bond angles/energies) .

Q. How should researchers design experiments to investigate this compound’s reactivity in aqueous vs. non-polar solvents?

- Answer:

- Controlled Variables: Maintain consistent temperature (e.g., 25°C) and concentration (0.1–1.0 M).

- Kinetic Studies: Use UV-Vis spectroscopy to monitor reaction progress (e.g., hydrolysis rates).

- Documentation: Record solvent dielectric constants and pH levels, as these influence reactivity .

Advanced Research Questions

Q. How can contradictions in reported solubility data for this compound be resolved?

- Answer:

- Comparative Replication: Repeat experiments using identical solvents (e.g., DMSO, ethanol) and conditions (e.g., 25°C, 1 atm).

- Error Analysis: Quantify uncertainties from instrumentation (e.g., spectrophotometer calibration) and sample preparation (e.g., hydration levels).

- Meta-Analysis: Aggregate data from peer-reviewed studies to identify outliers and systemic biases .

Q. What strategies are effective for integrating computational and experimental data to model this compound’s behavior under extreme conditions?

- Answer:

- Hybrid Workflow:

Perform MD (Molecular Dynamics) simulations to predict phase transitions at high temperatures/pressures.

Validate with experimental XRD under controlled high-pressure cells.

- Data Alignment: Use statistical tools (e.g., R² correlation coefficients) to assess consistency between computational and empirical results .

Q. How can researchers address challenges in reproducing this compound’s catalytic performance across different laboratories?

- Answer:

- Standardized Protocols: Publish detailed methodologies, including equipment specifications (e.g., reactor material, stirrer speed) and calibration records.

- Collaborative Trials: Conduct inter-laboratory studies to identify variables (e.g., trace impurities, atmospheric CO₂ levels) affecting outcomes.

- FAIR Data: Ensure datasets are Findable, Accessible, Interoperable, and Reusable with metadata on experimental conditions .

Methodological Best Practices

Q. What steps ensure ethical and reproducible reporting of this compound research?

- Answer:

- Transparency: Disclose all modifications to published protocols (e.g., adjusted pH, alternative solvents).

- Data Archiving: Deposit raw data (e.g., chromatograms, spectral peaks) in repositories like Zenodo or Figshare.

- Peer Review: Pre-register studies to mitigate publication bias and address reviewer concerns about selective data reporting .

Q. How should literature reviews on this compound balance primary and secondary sources?

- Answer:

- Primary Sources: Prioritize peer-reviewed articles with experimental data (e.g., J. Chem. Phys., Inorg. Chem.).

- Secondary Sources: Use review papers for contextualizing trends (e.g., catalytic applications) but verify claims against original studies.

- Citation Rigor: Avoid non-academic websites (e.g., BenchChem) and use tools like Zotero for tracking references .

Data Presentation Guidelines

Q. What elements are critical when tabulating this compound’s spectroscopic data?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.